molecular formula C8H10FN3 B1340477 N-(3-Fluoro-4-methylphenyl)guanidine CAS No. 46117-85-5

N-(3-Fluoro-4-methylphenyl)guanidine

Cat. No. B1340477
CAS RN: 46117-85-5
M. Wt: 167.18 g/mol
InChI Key: AWTJHZXPMFIOAC-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)guanidine is a compound that can be associated with guanidine derivatives, which are known for their diverse chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, related research can give insights into its potential characteristics and applications. Guanidine derivatives are often synthesized for their potential use in biological activities, such as herbicidal properties , and as sensors for ions . They can also be functionalized to create specific structures, such as guanidinium-functionalized polymer electrolytes .

Synthesis Analysis

The synthesis of guanidine derivatives can involve various methods, including the activated fluorophenyl-amine reaction, which allows for precise control of cation functionality and the direct connection of guanidinium into stable phenyl rings . Another method includes the condensation of triaminoguanidine hydrochloride with aromatic and heteroaromatic aldehydes to yield N,N',N''-tris[aryl(hetaryl)methylideneamino]guanidines . These methods highlight the versatility in synthesizing guanidine derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be determined using various analytical techniques such as IR, MS, 1H NMR, and elemental analysis . X-ray diffraction is also a common method to confirm the crystal structure of these compounds . The presence of fluorine atoms in the structure, as in the case of this compound, could potentially be utilized as a spin label, providing detailed information on molecular interactions through techniques like 19F NMR .

Chemical Reactions Analysis

Guanidine derivatives can participate in specific chemical reactions, such as the reaction with phenylglyoxal, which acts as a fluorogenic reagent for the selective determination of guanine and its derivatives . The presence of a fluorine atom in the phenyl ring could influence the reactivity and selectivity of the compound in such reactions. Additionally, guanidine derivatives can be used to promote enantioselective fluorination reactions, indicating their potential role in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can vary widely depending on their structure. For instance, the introduction of fluorine atoms can significantly affect the compound's stability, reactivity, and interaction with other molecules . The fluorine atom's electronegativity can also influence the compound's hydrogen bonding capabilities and overall molecular polarity. The specific properties of this compound would need to be determined experimentally, but it can be inferred that the compound would exhibit unique properties due to the presence of both the fluorine atom and the guanidine functional group.

Scientific Research Applications

Medical Imaging and Gene Therapy

Radiosynthesis for Imaging

N-(3-Fluoro-4-methylphenyl)guanidine derivatives have been utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, the synthesis of [18F]FHBG, a radiotracer for imaging gene expression in gene therapy, demonstrates the compound's role in facilitating lung imaging for monitoring gene therapy effectiveness. This compound specifically targets cells expressing the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene, showcasing its potential in noninvasively monitoring gene therapy outcomes (Ponde et al., 2004).

Gene Therapy Studies

Another study developed a fully automated method for synthesizing [18F]FHBG, intended for routine use in gene therapy monitoring studies. The method's automation and compliance with regulatory guidelines support its clinical application in PET imaging to track gene therapy progress, highlighting the compound's value in enhancing gene therapy's precision and safety (Peñuelas et al., 2002).

Molecular Structure and Biological Activity

DNA Binding and Antiprotozoal Activity

Research on dicationic guanidine derivatives of fused ring systems has explored their DNA binding capabilities and antiprotozoal activities. These studies underscore the guanidine derivatives' potential in developing treatments for diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating the chemical's role in both therapeutic applications and understanding molecular interactions (Arafa et al., 2005).

Fluorescence and Sensing Applications

A guanidine derivative of naphthalimide, which exhibits excited-state deprotonation coupled with intramolecular charge transfer properties, has been synthesized and characterized for its fluorescence response to environmental changes. This derivative's unique emission properties make it a candidate for applications as a fluoride ion sensor, highlighting the adaptability of this compound derivatives in sensor technology and fluorescence-based molecular probes (Zhou et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, N-(4-fluorophenyl)guanidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTJHZXPMFIOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482584
Record name N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46117-85-5
Record name N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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